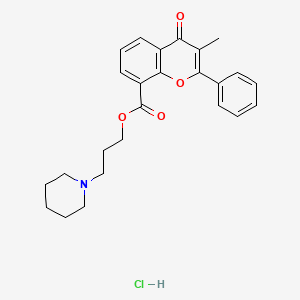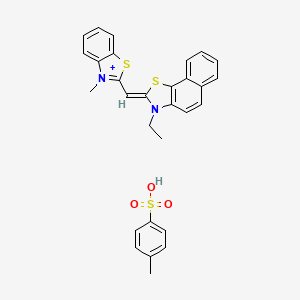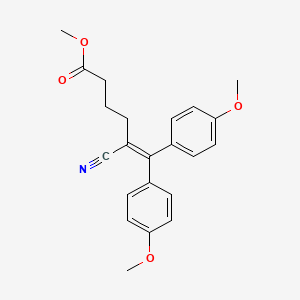
1-Lauryl sulfosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Lauryl sulfosuccinate is typically synthesized through the esterification of lauryl alcohol with maleic anhydride, followed by sulfonation with sodium bisulfite. The reaction conditions for the esterification step usually involve heating the reactants to around 90°C for 2.5 hours, while the sulfonation step is carried out at 140°C for 2 hours . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and high yield.
Análisis De Reacciones Químicas
1-Lauryl sulfosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common reagents used in these reactions include sodium bisulfite for sulfonation and various alcohols for esterification . The major products formed from these reactions are typically sulfosuccinate esters and their derivatives.
Aplicaciones Científicas De Investigación
1-Lauryl sulfosuccinate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is used to solubilize proteins and other biomolecules.
Industry: The compound is extensively used in the cosmetic industry for its mild cleansing properties and in the textile industry for its emulsifying capabilities
Mecanismo De Acción
The primary mechanism of action of 1-Lauryl sulfosuccinate is its surfactant effect. It reduces the surface tension of liquids, allowing for better spreading and mixing. In medical applications, such as laxatives, it works by allowing fat and water to penetrate and soften the stool .
Comparación Con Compuestos Similares
it is unique due to its specific lauryl group, which imparts different solubility and surfactant properties . Other similar compounds include sodium sulfosuccinate esters, which are used in a variety of applications ranging from personal care to industrial cleaning .
Conclusion
1-Lauryl sulfosuccinate is a versatile compound with numerous applications in various fields. Its unique properties make it an essential ingredient in many products, from cosmetics to pharmaceuticals. Understanding its preparation methods, chemical reactions, and mechanism of action can help in optimizing its use in different applications.
Propiedades
Número CAS |
121532-36-3 |
|---|---|
Fórmula molecular |
C16H30O7S |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
4-dodecoxy-4-oxo-3-sulfobutanoic acid |
InChI |
InChI=1S/C16H30O7S/c1-2-3-4-5-6-7-8-9-10-11-12-23-16(19)14(13-15(17)18)24(20,21)22/h14H,2-13H2,1H3,(H,17,18)(H,20,21,22) |
Clave InChI |
QAILABCGXUUVHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C(CC(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)





